chemical properties of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one
chemical properties of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one
An In-Depth Technical Guide to the Chemical Properties of the 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one Core
Abstract: The symmetrically fused tricyclic structure of s-indacene has long intrigued chemists, primarily due to the antiaromatic character of its fully conjugated 12 π-electron system.[1] However, the partially saturated analogue, 3,5,6,7-tetrahydro-s-indacen-1(2H)-one, serves not as a subject of antiaromaticity studies, but as a pivotal and versatile building block in modern chemical research. Its rigid, three-dimensional scaffold is a valuable starting point for the synthesis of complex molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of the 3,5,6,7-tetrahydro-s-indacen-1(2H)-one core, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 14927-64-1) define its behavior in chemical systems. The molecule consists of a central benzene ring fused with two cyclopentane rings, one of which contains a ketone functional group. This arrangement results in a rigid, non-planar structure.
| Property | Value | Source |
| CAS Number | 14927-64-1 | [2] |
| Molecular Formula | C₁₂H₁₂O | [2] |
| Molecular Weight | 172.23 g/mol | N/A |
| Appearance | Brown to white solid | Vendor Data |
| Melting Point | 72-75 °C | Vendor Data |
| Synonyms | 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one | MilliporeSigma |
Synthesis of the Tetrahydro-s-indacenone Core
The construction of the tricyclic indacenone framework is most effectively achieved through intramolecular Friedel-Crafts acylation reactions.[3][4] This classical method allows for the formation of the five-membered rings fused to the central aromatic core. A plausible and efficient synthetic strategy involves a two-step process starting from a suitably substituted benzene derivative, which undergoes a double Friedel-Crafts acylation.
The causality behind this choice of reaction lies in its robustness and high efficiency for forming 5- and 6-membered rings onto an aromatic system.[5] The use of a strong Lewis acid like AlCl₃ or a Brønsted superacid activates the acyl chloride or carboxylic acid, generating a potent acylium ion electrophile that is readily attacked by the intramolecular aromatic ring.[6][7]
Caption: General synthetic workflow for the s-indacenone core.
Experimental Protocol: Representative Intramolecular Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of 1-indanones and represents a validated approach for constructing the core ring system.[5][7]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous carbon disulfide (CS₂) as the solvent.
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Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) in portions to the stirred solvent.
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Substrate Addition: Prepare a solution of the relevant di-acyl chloride precursor in anhydrous CS₂ and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
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Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the dione intermediate. A subsequent selective reduction would yield the target mono-ketone.
Chemical Reactivity and Derivatization
The chemical utility of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one stems from the reactivity of its three key components: the enolizable ketone, the electron-rich aromatic ring, and the aliphatic cyclopentane rings. This functionality allows for precise and selective modifications, making it a valuable scaffold in drug discovery.
Reactions at the Carbonyl Group
The ketone is a primary site for modification. Standard carbonyl chemistry, including reduction to the corresponding alcohol or complete deoxygenation to the hexahydro-s-indacene, can be readily performed. This alcohol can then be used for further functionalization. For instance, in the development of NLRP3 inflammasome inhibitors, the fully reduced 1,2,3,5,6,7-hexahydro-s-indacene core is a crucial component.[8]
Reactions on the Aromatic Ring
The central benzene ring is susceptible to electrophilic aromatic substitution. Its reactivity is directed by the two fused aliphatic rings. Nitration, for example, is a key step in introducing an amine functionality, which serves as a handle for building more complex structures. The synthesis of analogues of the potent anti-inflammatory agent MCC950 relies on the nitration of the tetrahydro-s-indacenone core, followed by reduction of both the nitro group and the ketone to yield an amino-hexahydro-s-indacene intermediate.[8]
Sources
- 1. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5,6,7-TETRAHYDRO-S-INDACEN-1(2H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
